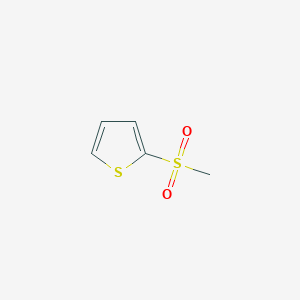

2-Methylsulfonylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2S2/c1-9(6,7)5-3-2-4-8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYLGFINMVZZGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351721 | |

| Record name | 2-methylsulfonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38695-60-2 | |

| Record name | 2-methylsulfonylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Thienyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocols for 2-thienyl methyl sulfone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The primary synthetic route involves a two-step process: the thiomethylation of thiophene to form the precursor 2-(methylthio)thiophene, followed by its oxidation to the target sulfone. This document details the experimental procedures for each step, presents quantitative data in a clear tabular format, and includes workflow diagrams for enhanced clarity.

Core Synthesis Pathway

The synthesis of 2-thienyl methyl sulfone is efficiently achieved through a two-stage process. The first stage involves the formation of 2-(methylthio)thiophene by reacting thiophene with an organolithium reagent followed by quenching with dimethyl disulfide. The subsequent stage is the oxidation of the resulting thioether to the desired sulfone using a suitable oxidizing agent.

Caption: Overall synthetic workflow for 2-Thienyl Methyl Sulfone.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the precursor and the final product.

Protocol 1: Synthesis of 2-(Methylthio)thiophene

This procedure is adapted from established methods for the lithiation of thiophene and subsequent reaction with an electrophile.[1][2][3] The reaction involves the formation of 2-thienyllithium, which is then quenched with dimethyl disulfide.

Materials:

-

Thiophene (C₄H₄S)

-

n-Butyllithium (n-BuLi) in pentane (e.g., 1.35 M)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethyl disulfide (DMDS, C₂H₆S₂)

-

Pentane

-

Diethyl ether

-

4 N Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask (e.g., 3 L)

-

Mechanical stirrer

-

Dropping funnel

-

Nitrogen inlet and bubbler

-

Low-temperature bath (acetone/dry ice)

-

Separatory funnel

Procedure:

-

Setup: Assemble a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus and allow it to cool to room temperature under a stream of dry nitrogen.

-

Initial Charge: Charge the flask with 500 mL of anhydrous THF and 56 g (53 mL, 0.67 mol) of thiophene.[2]

-

Lithiation: Cool the stirred mixture to -40°C using an acetone-dry ice bath. Add 490 mL (0.662 mol) of 1.35 M n-butyllithium in pentane via the dropping funnel over a 5-minute period.[2]

-

Reaction: Maintain the temperature of the reaction mixture between -30°C and -20°C for 1 hour to ensure the complete formation of 2-thienyllithium.[2]

-

Thiomethylation: Cool the mixture to -30°C. Slowly add a solution of dimethyl disulfide (1.0 to 1.2 equivalents) in THF to the 2-thienyllithium solution, maintaining the temperature between -25°C and -20°C.[1]

-

Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour. Carefully pour the reaction mixture into 1 L of rapidly stirred ice water.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with three 200 mL portions of diethyl ether. Combine all organic extracts.

-

Washing: Wash the combined organic phase successively with water and saturated sodium bicarbonate solution, and then dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 2-(methylthio)thiophene as a colorless to pale yellow oil.

Protocol 2: Synthesis of 2-Thienyl Methyl Sulfone

This protocol describes the oxidation of 2-(methylthio)thiophene to the corresponding sulfone using meta-chloroperoxybenzoic acid (m-CPBA).[4]

Materials:

-

2-(Methylthio)thiophene (C₅H₆S₂)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite solution (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

-

Dissolution: Dissolve the starting sulfide, 2-(methylthio)thiophene (1 mmol), in dichloromethane (10 mL) in a round-bottom flask.

-

Oxidation: Add m-CPBA (at least 2.2 equivalents, accounting for purity) portion-wise to the stirred solution. The reaction can be initiated at 0°C and then allowed to warm to room temperature.[4]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is completely consumed.

-

Quenching: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium sulfite to quench any excess peracid.[4]

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification: The crude product can be purified by flash chromatography on silica gel or recrystallization to yield 2-thienyl methyl sulfone.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound Name | Formula | Molar Mass ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) | 1H NMR (CDCl₃, δ ppm) | Yield (%) |

| 2-(Methylthio)thiophene | C₅H₆S₂ | 130.23 | Oil | N/A | 65-67 / 15 mmHg | 7.40 (dd, 1H), 7.07 (dd, 1H), 6.96 (dd, 1H), 2.45 (s, 3H) | ~70-80% (from thiophene) |

| 2-Thienyl Methyl Sulfone | C₅H₆O₂S₂ | 162.23 | Solid | 45-47 | N/A | 7.71 (dd, 1H), 7.63 (dd, 1H), 7.18 (dd, 1H), 3.16 (s, 3H) | Typically >90% (oxidation step) |

Note: Yields can vary based on reaction scale and purification methods.

Logical Relationships and Workflows

The experimental process can be visualized as a series of distinct unit operations, each with specific inputs and outputs.

Caption: Detailed experimental workflow for the two-step synthesis.

References

An In-depth Technical Guide to the Preparation of Methyl 2-Thienyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-thienyl sulfone, a valuable building block in medicinal chemistry and drug development. The document details the primary synthetic pathways, complete with step-by-step experimental protocols. All quantitative data is summarized for clarity, and key transformations are visualized using reaction diagrams.

Introduction

Methyl 2-thienyl sulfone, also known as 2-(methylsulfonyl)thiophene, is an organic compound featuring a thiophene ring substituted with a methylsulfonyl group.[1] The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the thiophene ring, making it a versatile intermediate in the synthesis of more complex molecules.[1] Its structural motif is of interest to medicinal chemists for its potential to modulate the physicochemical and pharmacological properties of drug candidates.[1] This guide focuses on the practical laboratory synthesis of this compound, providing detailed procedures to ensure reproducibility.

Synthetic Pathways

The most common and efficient method for the preparation of methyl 2-thienyl sulfone is the oxidation of its corresponding sulfide precursor, 2-(methylthio)thiophene. This precursor can be synthesized from commercially available starting materials.

Overall Reaction Scheme

The two-step synthesis starting from 2-bromothiophene is outlined below.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylsulfonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylsulfonylthiophene is a sulfur-containing heterocyclic organic compound. Its structural framework, featuring a thiophene ring functionalized with a methylsulfonyl group, makes it a molecule of interest in medicinal chemistry and materials science. The physicochemical properties of a compound are critical in determining its behavior in various systems, including its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems, as well as its suitability for various chemical reactions and formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details standard experimental protocols for their determination, and illustrates the relationships between these properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be interpreted as such.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂S₂ | [Computed by PubChem][1] |

| Molecular Weight | 162.23 g/mol | [ChemWhat][2] |

| Melting Point | 45-47 °C | [ChemWhat][2] |

| 46-49 °C | [Thermo Fisher Scientific][3] | |

| Boiling Point | Not available (Experimental) | |

| Aqueous Solubility | Not available (Experimental) | |

| pKa | Not available (Experimental) | |

| LogP (XLogP3) | 0.4 | [Computed by PubChem][1] |

Experimental Protocols

The determination of physicochemical properties is fundamental to chemical and pharmaceutical research. Below are detailed standard methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last solid crystal melts is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube setup

-

Thermometer

-

Heating mantle or oil bath

-

Sample of this compound (in liquid form, if applicable, or dissolved in a high-boiling solvent for ebulliometry)

Procedure (using Thiele Tube):

-

A small amount of the liquid sample is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles.

-

Heating is continued until a steady stream of bubbles emerges from the capillary tube.

-

The heat is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a measure of the amount of a chemical substance that can dissolve in water at a specific temperature.

Apparatus:

-

Analytical balance

-

Shake-flask or orbital shaker

-

Thermostatically controlled water bath

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

This compound

-

Distilled or deionized water

Procedure:

-

An excess amount of solid this compound is added to a known volume of water in a flask.

-

The flask is sealed and placed in a shaker within a constant temperature water bath (e.g., 25 °C).

-

The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspension is allowed to stand to allow for phase separation.

-

An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining solid particles.

-

The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method.

-

The solubility is expressed in units such as mg/L or mol/L.

LogP Determination

LogP, the logarithm of the partition coefficient, is a measure of the lipophilicity of a compound and is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.

Apparatus:

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

Equal volumes of the two immiscible solvents (water and n-octanol) are added to a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The two phases are carefully separated, and the concentration of this compound in each phase is determined using an appropriate analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Mandatory Visualizations

Caption: General workflow for physicochemical characterization.

Caption: Relationship of properties to drug development.

References

Spectroscopic Profile of 2-Methylsulfonylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylsulfonylthiophene (C₅H₆O₂S₂), a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format to facilitate research and development. Detailed experimental protocols for the acquisition of this spectroscopic data are also provided. A logical workflow for the synthesis and characterization of this compound is visually represented to aid in understanding the process from precursor to final analysis.

Introduction

This compound, also known as 2-thienyl methyl sulfone, is an organic compound featuring a thiophene ring substituted with a methylsulfonyl group. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic properties of the thiophene ring, making it a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the reliability and reproducibility of scientific research. This guide serves as a central repository for such data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.85 | dd | 3.9, 1.2 | H-5 |

| 7.65 | dd | 5.1, 1.2 | H-3 |

| 7.15 | dd | 5.1, 3.9 | H-4 |

| 3.30 | s | - | -SO₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | C-2 |

| 134.5 | C-5 |

| 133.8 | C-3 |

| 127.9 | C-4 |

| 45.1 | -SO₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound confirm the presence of the sulfonyl group and the thiophene ring.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3105 | Weak | Aromatic C-H stretch |

| 1320 | Strong | Asymmetric SO₂ stretch |

| 1150 | Strong | Symmetric SO₂ stretch |

| 1410 | Medium | Aromatic C=C stretch |

| 850 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. The fragmentation pattern of thiophene-sulfonyl derivatives is a key area of study.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 162 | 100 | [M]⁺ (Molecular Ion) |

| 147 | 30 | [M - CH₃]⁺ |

| 83 | 65 | [C₄H₃S]⁺ (Thienyl cation) |

| 79 | 15 | [SO₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the acquisition of the spectroscopic data.

NMR Spectroscopy

-

Instrumentation : A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation : 10-15 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition : The proton NMR spectrum was recorded at 400 MHz. A total of 16 scans were accumulated with a relaxation delay of 1.0 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition : The carbon NMR spectrum was recorded at 100 MHz with proton decoupling. A total of 512 scans were accumulated with a relaxation delay of 2.0 seconds. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation : A PerkinElmer Spectrum Two FT-IR spectrometer was used.

-

Sample Preparation : A small amount of the solid this compound was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

-

Data Acquisition : The spectrum was recorded in the range of 4000-650 cm⁻¹. A total of 16 scans were co-added with a resolution of 4 cm⁻¹.

Mass Spectrometry

-

Instrumentation : A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used.

-

Ionization Method : Electron Ionization (EI) was performed at 70 eV.

-

Sample Introduction : The sample was introduced via the GC, with the column temperature programmed to achieve separation.

-

Mass Analysis : The mass analyzer was scanned over a mass range of m/z 40-400.

Synthesis and Characterization Workflow

The synthesis of this compound is typically achieved through the oxidation of 2-(methylthio)thiophene. The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.

Caption: Workflow for the Synthesis and Characterization of this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for researchers in their synthetic and analytical endeavors. The provided workflow visualization further clarifies the process of obtaining and verifying the structure of this important heterocyclic compound. The availability of this comprehensive spectroscopic information is anticipated to accelerate research and development in fields where this compound serves as a key chemical intermediate.

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

CAS Number: 3919-74-2 Synonyms: Flucloxacillin Impurity D, Fcimic acid

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This compound is a critical intermediate in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin, and is also classified as a process-related impurity.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Physicochemical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a solid at room temperature, appearing as a white to cream or pale brown powder.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇ClFNO₃ | [3][4] |

| Molecular Weight | 255.63 g/mol | [3][4] |

| Appearance | White to cream or pale brown solid | [1] |

| Purity (by HPLC) | ≥95% | [4] |

| Solubility | Soluble in Methanol and DMSO | [4] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [3] |

| SMILES | Cc1onc(c1C(=O)O)c2c(F)cccc2Cl | [2] |

Synthesis

The synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a multi-step process that is crucial for the production of flucloxacillin. While specific, detailed protocols are often proprietary, a general synthetic approach can be outlined based on available literature and patents. A common route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1]

The following diagram illustrates a general workflow for the synthesis of flucloxacillin, highlighting the role of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as a key intermediate.

This protocol describes the conversion of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid to its corresponding acyl chloride, a crucial step in the synthesis of flucloxacillin. This method utilizes bis(trichloromethyl) carbonate as a chlorinating agent, which is an alternative to more hazardous reagents like phosphorus oxychloride or thionyl chloride.[5][6]

Materials:

-

3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Toluene

-

Bis(trichloromethyl) carbonate

-

Tetramethylurea (catalyst)

-

Reaction vessel with stirring and temperature control

-

Hydrogen chloride absorption system

-

Vacuum distillation apparatus

Procedure:

-

To a reaction vessel, add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (25.55 g, 100 mmol), tetramethylurea (0.232 g, 2 mmol), and toluene (10 times the mass of the carboxylic acid).[5]

-

Stir the mixture evenly at room temperature.

-

Slowly add a toluene solution of bis(trichloromethyl) carbonate (9.80 g, 33 mmol) over a period of 45 minutes.[5] During the addition, ensure the hydrogen chloride absorption system is active.

-

After the addition is complete, raise the temperature of the reaction mixture to 110°C and maintain it at reflux for 2 hours.[5]

-

Following the reflux period, recover the toluene by vacuum distillation.

-

Collect the fraction at 168-170°C under a pressure of 0.667 kPa.[5]

-

The collected product, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, will solidify upon cooling. The expected yield is approximately 95.7%, with a melting point of 48-52°C and a purity of 99.9% as determined by Gas Chromatography (GC).[5]

Analytical Methodologies

As a known impurity in flucloxacillin preparations, the detection and quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are critical for quality control. The primary analytical technique employed for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

The following diagram illustrates a typical workflow for the analysis of pharmaceutical impurities.

This protocol provides a general method for the detection and quantification of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in a flucloxacillin sample.[1]

Objective: To separate and quantify 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid from the active pharmaceutical ingredient (API), flucloxacillin.[1]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or a suitable buffer)

-

Reference standard of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Flucloxacillin sample

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% formic acid.[1]

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration.[1]

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

Sample Preparation: Accurately weigh the flucloxacillin sample and dissolve it in the mobile phase or a suitable solvent to achieve a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start with a lower concentration of acetonitrile and ramp up to elute the API and impurities.[1]

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV at a suitable wavelength

-

Injection Volume: Typically 10-20 µL

-

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.[1]

-

Quantification:

-

Identify the peak corresponding to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard.[1]

-

Generate a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

-

Quantify the amount of the impurity in the sample using the calibration curve.[1]

-

Biological Context and Significance

The primary biological relevance of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is its role as an impurity in flucloxacillin preparations.[1] While isoxazole derivatives are known to exhibit a range of biological activities, the specific activity of this compound is not well-documented.[1] Its presence in a pharmaceutical product necessitates a thorough toxicological evaluation to establish safe limits in the final drug product.[1]

The parent drug, flucloxacillin, is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][7] The following diagram provides a simplified overview of the mechanism of action of beta-lactam antibiotics.

Spectral Data

Limited spectral data for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its derivatives are available in the public domain.

¹H-NMR (for the corresponding acyl chloride in CDCl₃):

-

δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m)[6]

Mass Spectrometry (for the corresponding acyl chloride):

-

Key fragments (m/z): 166, 196, 238[8]

IR Spectroscopy: While a specific IR spectrum for this compound is not readily available, characteristic absorptions for carboxylic acids include a very broad O-H stretch from approximately 3300-2500 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹.[9] The aromatic C-H stretches would be expected above 3000 cm⁻¹.[9]

This technical guide provides a foundational understanding of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid for professionals in the pharmaceutical sciences. Further research into its specific biological activities and the development of more detailed, publicly available analytical and synthesis protocols would be of significant value to the scientific community.

References

- 1. benchchem.com [benchchem.com]

- 2. 氟氯西林杂质D European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]

- 3. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 4. allmpus.com [allmpus.com]

- 5. Page loading... [guidechem.com]

- 6. CN101016272A - Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride - Google Patents [patents.google.com]

- 7. Flucloxacillin | C19H17ClFN3O5S | CID 21319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl2FNO2 | CID 2736581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 2-Methylsulfonylthiophene: Discovery, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylsulfonylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the initial characterization of the molecule, including its physicochemical properties and spectroscopic data. A detailed experimental protocol for its synthesis via the oxidation of 2-(methylthio)thiophene is provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and utilization of thiophene-based compounds.

Introduction

Thiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The introduction of a methylsulfonyl group to the thiophene ring can significantly modulate its electronic properties, solubility, and potential for biological interactions. This compound, also known as 2-thienyl methyl sulfone, is a key intermediate and a structural motif in various pharmacologically active compounds. This guide focuses on the fundamental aspects of its discovery, synthesis, and initial characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from publicly available chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H6O2S2 | PubChem |

| Molecular Weight | 162.23 g/mol | PubChem |

| IUPAC Name | 2-(methylsulfonyl)thiophene | PubChem |

| CAS Number | 38695-60-2 | PubChem[1] |

| Appearance | White to off-white solid | (Inferred from typical sulfones) |

| Melting Point | 45-47 °C | ChemWhat[1] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. | (Inferred from chemical properties) |

| Computed XLogP3 | 0.4 | PubChem[1] |

| Topological Polar Surface Area | 70.8 Ų | PubChem[1] |

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the oxidation of its precursor, 2-(methylthio)thiophene. This reaction is a common and effective method for the formation of sulfones from sulfides.[2]

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Oxidation of 2-(methylthio)thiophene

This protocol describes the synthesis of this compound from 2-(methylthio)thiophene using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Materials:

-

2-(Methylthio)thiophene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylthio)thiophene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: In a separate flask, dissolve m-CPBA (2.2 eq) in DCM. Slowly add the m-CPBA solution to the stirred solution of 2-(methylthio)thiophene at 0 °C over a period of 30-60 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a white solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques. The expected data is summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | CDCl₃ | ~7.7-7.8 | dd | 1H | H5 |

| ~7.6-7.7 | dd | 1H | H3 | ||

| ~7.1-7.2 | dd | 1H | H4 | ||

| ~3.2-3.3 | s | 3H | -SO₂CH₃ | ||

| ¹³C NMR | CDCl₃ | ~140-142 | C | C2 | |

| ~132-134 | CH | C5 | |||

| ~131-133 | CH | C3 | |||

| ~127-129 | CH | C4 | |||

| ~44-46 | CH₃ | -SO₂CH₃ |

Note: The predicted chemical shifts are based on typical values for similar structures and may vary slightly.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group and the thiophene ring.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1320-1290 | Strong | Asymmetric SO₂ stretching |

| ~1150-1120 | Strong | Symmetric SO₂ stretching |

| ~1410 | Medium | C=C stretching (thiophene ring) |

| ~850-800 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |

| ESI+ | 163.0 | [M+H]⁺ |

| 185.0 | [M+Na]⁺ | |

| EI | 162.0 | [M]⁺• (Molecular Ion) |

| 97.0 | [M-SO₂CH₃]⁺ | |

| 83.0 | [C₄H₃S]⁺ |

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information specifically detailing the biological activity and associated signaling pathways of this compound. However, the broader class of sulfone-containing compounds is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] The methylsulfonyl group can act as a hydrogen bond acceptor and can influence the pharmacokinetic properties of a molecule.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. A potential logical workflow for the initial biological evaluation is presented below.

Caption: Logical workflow for biological evaluation.

Conclusion

This technical guide has summarized the key information regarding the discovery, synthesis, and initial characterization of this compound. The provided experimental protocol for its synthesis offers a reliable method for its preparation in a laboratory setting. The tabulated physicochemical and spectroscopic data serve as a valuable reference for its identification and quality control. While specific biological data for this compound is not yet widely available, its structural features suggest potential for further investigation in drug discovery and development programs. This document provides a solid foundation for researchers to build upon in their exploration of this and related thiophene derivatives.

References

An In-depth Technical Guide on the Reactivity of 2-Methylsulfonylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylsulfonylthiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence of the strongly electron-withdrawing methylsulfonyl group at the 2-position profoundly influences the electronic properties of the thiophene ring, rendering it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key reaction classes including its synthesis, nucleophilic aromatic substitution, behavior under metalation conditions, and potential for cross-coupling reactions. Detailed experimental protocols, quantitative data, and logical relationship diagrams are presented to facilitate further exploratory studies and application in drug development and materials science.

Introduction

Thiophene and its derivatives are ubiquitous scaffolds in numerous pharmacologically active compounds and organic materials.[1] The functionalization of the thiophene ring is a key strategy for modulating the biological and physical properties of these molecules. The introduction of a methylsulfonyl group creates a highly polarized aromatic system, making this compound an interesting building block for further chemical modifications. This document outlines the known and predicted reactivity of this compound.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the oxidation of its corresponding thioether, 2-(methylthio)thiophene. This transformation can be achieved using various oxidizing agents, with meta-chloroperoxybenzoic acid (m-CPBA) and sodium periodate being common choices. The extent of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant.[2]

Experimental Protocol: Oxidation of 2-(Methylthio)thiophene

Method: Using meta-Chloroperoxybenzoic Acid (m-CPBA) [2]

-

Dissolve 2-(methylthio)thiophene (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

To synthesize the sulfone, add at least 2.2 equivalents of m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the electron-deficient nature of the thiophene ring.

Behavior under Metalation Conditions

Direct deprotonation (metalation) of the thiophene ring in this compound is challenging. Studies have shown that treatment of 2-(methylsulfonyl)thiophene with strong organolithium bases, such as n-butyllithium, leads to degradation of the compound rather than the expected lithiation at the C5 position. This is in contrast to its isomer, 3-(methylsulfonyl)thiophene, which can be bimetallated. This degradation pathway is a critical consideration for synthetic planning.

Nucleophilic Aromatic Substitution (SNAr)

The methylsulfonyl group is a strong electron-withdrawing group, which activates the thiophene ring for nucleophilic aromatic substitution (SNAr). While specific experimental data for SNAr reactions on this compound itself is limited in the readily available literature, the principles of SNAr on activated heteroaromatics are well-established.[3][4] It is predicted that nucleophiles will attack the C5 position, leading to the displacement of a suitable leaving group if one is present, or potentially addition-elimination of a hydride ion under specific conditions, although the latter is less common. For thiophenes bearing both a sulfonyl activating group and a halogen leaving group, SNAr reactions with nucleophiles like thiols proceed smoothly.[3]

Analogous Experimental Protocol: Nucleophilic Aromatic Substitution with a Thiol Nucleophile

The following protocol is adapted from a general procedure for the SNAr of heteroaryl halides activated by electron-withdrawing groups.[3] This can serve as a starting point for exploring the reactivity of a hypothetical 5-halo-2-methylsulfonylthiophene.

-

To a solution of the 5-halo-2-methylsulfonylthiophene (1.0 equivalent) in a polar aprotic solvent such as dimethylacetamide (DMAc), add the thiol nucleophile (1.1-1.5 equivalents).

-

Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Entry | Nucleophile | Product | Predicted Yield Range |

| 1 | Thiophenol | 5-(Phenylthio)-2-methylsulfonylthiophene | Good to Excellent |

| 2 | Sodium Methoxide | 5-Methoxy-2-methylsulfonylthiophene | Moderate to Good |

| 3 | Piperidine | 5-(Piperidin-1-yl)-2-methylsulfonylthiophene | Moderate to Good |

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of a Hypothetical 5-Halo-2-methylsulfonylthiophene. Yields are hypothetical and based on analogous reactions.

Cross-Coupling Reactions

Aryl sulfones have emerged as viable electrophilic partners in palladium-catalyzed cross-coupling reactions, where the sulfonyl group acts as a leaving group.[5][6] This suggests that this compound could potentially undergo reactions such as Suzuki-Miyaura coupling. The C-S bond cleavage is typically the rate-limiting step and often requires specific bulky, electron-rich phosphine ligands.

Analogous Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Sulfone

The following is a generalized protocol based on the Suzuki-Miyaura coupling of aryl sulfones, which could be adapted for this compound.[5]

-

In a reaction vessel, combine the aryl sulfone (e.g., this compound, 1.0 equivalent), the boronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable ligand (e.g., RuPhos, 10 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add a degassed solvent, such as toluene or dioxane.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the crude product by column chromatography.

| Entry | Boronic Acid | Catalyst/Ligand | Product | Predicted Yield Range |

| 1 | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | 2-Phenylthiophene | Moderate to Good |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | 2-(4-Methoxyphenyl)thiophene | Moderate to Good |

| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / RuPhos | 2,3'-Bithiophene | Moderate to Good |

Table 2: Predicted Suzuki-Miyaura Coupling Reactions of this compound. Yields are hypothetical and based on analogous reactions with other aryl sulfones.

Visualization of Reactivity Pathways

Caption: Figure 1: A summary of the primary synthesis and reactivity pathways for this compound.

Conclusion

This compound exhibits a distinct reactivity profile governed by its electron-deficient thiophene ring. While it can be readily synthesized by oxidation, its application in syntheses requiring strong bases is limited due to degradation. The compound is, however, a promising candidate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering avenues for the synthesis of diverse, functionalized thiophene derivatives. The experimental protocols and data presented herein, including those from analogous systems, provide a solid foundation for researchers to explore and exploit the reactivity of this versatile building block in drug discovery and materials science. Further experimental validation of the predicted SNAr and cross-coupling reactions is warranted to fully elucidate the synthetic utility of this compound.

References

Theoretical Insights into the Electronic Landscape of 2-Methylsulfonylthiophene: A Methodological Guide

Disclaimer: As of late 2025, a specific, in-depth theoretical study on the electronic structure of 2-Methylsulfonylthiophene is not available in published scientific literature. This guide, therefore, outlines the established computational methodology to perform such an analysis, leveraging data from foundational parent molecules—thiophene and methyl phenyl sulfone—to illustrate the expected electronic characteristics and provide a framework for future research.

This technical whitepaper is intended for researchers, computational chemists, and drug development professionals, providing a comprehensive overview of the theoretical approach to characterizing the electronic structure of this compound. The methodologies, data interpretation, and predictive analyses are based on well-established quantum chemical methods.

Introduction: The Significance of this compound

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, known for their diverse biological activities and valuable electronic properties. The introduction of a methylsulfonyl (-SO₂CH₃) group at the 2-position of the thiophene ring is expected to significantly modulate its electronic landscape. The powerful electron-withdrawing nature of the sulfonyl group can alter the molecule's reactivity, intermolecular interactions, and photophysical properties, making it a target of interest for rational drug design and the development of novel organic materials. Understanding its electronic structure is paramount to predicting its behavior and unlocking its potential.

Computational Methodology: A Standard Protocol

The electronic structure of a molecule like this compound can be rigorously investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). This approach provides a robust balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The first and most critical step is to determine the molecule's most stable three-dimensional conformation.

-

Protocol: The geometry of the molecule is optimized without any symmetry constraints. A common and reliable method involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for a molecule with heteroatoms and a sulfonyl group, while polarization functions (d,p) account for the non-spherical nature of electron clouds. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[2]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

-

Protocol: Following geometry optimization, the energies of the HOMO and LUMO are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The energy gap (ΔE = ELUMO - EHOMO) is a crucial descriptor of chemical stability and reactivity.[3][4] A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Analysis

The MEP is a valuable tool for predicting how a molecule will interact with other charged species. It maps the electrostatic potential onto the electron density surface, revealing regions of positive and negative potential.

-

Protocol: The MEP is calculated and visualized on the molecule's van der Waals surface.[5] The color-coding convention typically uses red for electron-rich (negative potential) regions, which are susceptible to electrophilic attack, and blue for electron-poor (positive potential) regions, which are prone to nucleophilic attack. This analysis is crucial for understanding non-covalent interactions and potential binding sites in a biological context.

Atomic Charge Distribution

Calculating the partial charges on each atom provides insight into the intramolecular charge distribution and the molecule's polarity.

-

Protocol: Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed on the optimized geometry to calculate the atomic charges. NBO analysis is often preferred as it provides a more chemically intuitive picture of charge distribution.

Data Presentation: Illustrative Examples

To provide a quantitative context, the following tables summarize calculated data for thiophene and methyl phenyl sulfone. These values serve as a baseline for predicting the properties of this compound.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Thiophene (B3LYP/6-31G*) | Methyl Phenyl Sulfone (Experimental - Crystal) |

| Bond Lengths (Å) | ||

| C=C | ~1.37 | C-C (ring avg.): ~1.38 |

| C-C | ~1.42 | C-S: ~1.77 |

| C-S | ~1.71 | S=O (avg.): ~1.44 |

| C-H | ~1.08 | S-C(methyl): ~1.76 |

| **Bond Angles (°) ** | ||

| C-S-C | ~92.2 | C-S-C: ~104.3 |

| S-C=C | ~111.5 | O=S=O: ~118.9 |

Note: Thiophene data is from DFT calculations, while Methyl Phenyl Sulfone data is from experimental X-ray crystallography for comparison. Computational data for methyl phenyl sulfone at a similar level of theory would be used in a direct study.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Thiophene (B3LYP/cc-pVTZ)[6] | Methyl Phenyl Sulfone (Predicted) | This compound (Hypothesized) |

| EHOMO (eV) | -8.95 (Exptl. VIE) | Lower than Benzene (~ -7 to -8 eV) | Lower than Thiophene |

| ELUMO (eV) | ~ -0.5 to 1.0 eV | Lower than Benzene (~ -1 to 0 eV) | Significantly Lower than Thiophene |

| Energy Gap (ΔE) (eV) | ~ 9.0 - 9.5 eV | Smaller than Benzene | Smaller than Thiophene |

| Ionization Potential (I) | 8.95 eV | High | High |

| Electron Affinity (A) | Low | High | Higher than Thiophene |

Note: VIE = Vertical Ionization Energy. Predicted values are based on the known electronic effects of the sulfonyl group.

Predicted Electronic Structure of this compound

Based on the illustrative data and fundamental chemical principles:

-

Geometry: The thiophene ring is expected to remain largely planar. The C-S bond connecting the sulfonyl group to the ring will be shorter than a typical C-S single bond due to conjugation. The O=S=O angle will be characteristic of a sulfone group, around 119-121°.

-

FMOs: The methylsulfonyl group is a strong electron-withdrawing group. This will significantly lower the energy of both the HOMO and, more dramatically, the LUMO. Consequently, the HOMO-LUMO gap of this compound is predicted to be substantially smaller than that of unsubstituted thiophene, indicating higher reactivity and a potential red-shift in its UV-Vis absorption spectrum.

-

MEP: The MEP will show a highly negative potential (red) around the sulfone oxygen atoms, making them strong hydrogen bond acceptors. The thiophene ring, particularly the hydrogen atoms, will exhibit a more positive potential (blue) compared to unsubstituted thiophene, indicating an increased susceptibility to nucleophilic attack.

-

Charge Distribution: A significant positive partial charge is expected on the sulfur atom of the sulfonyl group and the C2 carbon of the thiophene ring. The oxygen atoms will carry a substantial negative charge. This charge polarization enhances the molecule's dipole moment and influences its solubility and interaction with polar environments.

Mandatory Visualizations

Logical Workflow for Theoretical Calculation

Caption: Logical workflow for the theoretical analysis of molecular electronic structure.

Conclusion

While direct experimental or computational data on this compound remains to be published, this guide provides a robust and standard framework for its theoretical investigation. By applying established DFT methods, researchers can predict its geometry, reactivity, and electrostatic properties with high confidence. The anticipated electronic features—a reduced HOMO-LUMO gap, significant charge polarization, and distinct electrostatic potential regions—suggest that this compound is a promising candidate for applications where precise electronic tuning is required. This methodological blueprint serves as a call to action for further computational and experimental studies to fully characterize this intriguing molecule.

References

- 1. Theoretical investigations on molecular structure, vibrational spectra, HOMO, LUMO, NBO analysis and hyperpolarizability calculations of thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. MEP [cup.uni-muenchen.de]

- 6. researchgate.net [researchgate.net]

Methodological & Application

2-Methylsulfonylthiophene: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Methylsulfonylthiophene has emerged as a valuable and versatile building block in organic synthesis, offering a unique combination of reactivity and stability. Its electron-deficient thiophene ring, activated by the powerful electron-withdrawing methylsulfonyl group, makes it an excellent substrate for a variety of transformations, particularly in the construction of complex heterocyclic systems and biaryl scaffolds. This reactivity profile has positioned this compound as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

The primary applications of this compound in organic synthesis revolve around two main types of reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the methylsulfonyl group significantly activates the thiophene ring towards nucleophilic attack. This allows for the displacement of the methylsulfonyl group or other leaving groups on the thiophene ring by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for the synthesis of highly substituted thiophene derivatives, which are prevalent in many biologically active molecules.

-

Cross-Coupling Reactions: While the methylsulfonyl group itself is not a typical leaving group for palladium-catalyzed cross-coupling reactions, the thiophene ring can be readily functionalized with halogens (e.g., bromine) to participate in reactions such as Suzuki-Miyaura and Sonogashira couplings. In these cases, this compound derivatives serve as important precursors to biaryl and aryl-alkynyl structures, which are key pharmacophores in many drug candidates.

The strategic incorporation of the this compound moiety can lead to the synthesis of compounds with diverse biological activities, including kinase inhibitors and fungicides. The sulfonyl group can also act as a key hydrogen bond acceptor, influencing the binding of the final molecule to its biological target.

Key Applications in Drug Discovery and Agrochemicals

Thiophene-containing compounds are integral to numerous pharmaceuticals and agrochemicals. The use of this compound as a building block allows for the efficient synthesis and diversification of these important molecular classes.

-

Kinase Inhibitors: The thiophene scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents onto the thiophene ring via reactions of this compound is crucial for modulating the potency and selectivity of these inhibitors.

-

Agrochemicals: Substituted thiophenes are also found in a variety of agrochemicals, including fungicides and insecticides. The synthetic versatility of this compound provides a platform for the development of new and effective crop protection agents.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives. These protocols are based on established methodologies for similar compounds and should serve as a starting point for optimization in specific applications.

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of a 2-(methylsulfonyl)thiophene derivative with an amine nucleophile. The methylsulfonyl group acts as an excellent leaving group in this SNAr reaction.

Reaction Scheme:

Caption: General workflow for Nucleophilic Aromatic Substitution.

Materials:

-

2-(Methylsulfonyl)thiophene derivative

-

Amine nucleophile (e.g., piperidine, morpholine)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the 2-(methylsulfonyl)thiophene derivative (1.0 eq.).

-

Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.

-

Add the amine nucleophile (1.2 - 2.0 eq.) and the base (2.0 eq., if not using excess amine).

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for SNAr on Activated Arenes):

While specific data for this compound is limited, the following table provides representative yields for SNAr reactions on similarly activated aromatic systems.

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloropyridinium salt | Piperidine | - | CH₂Cl₂ | Room Temp | 1 | 95 |

| 4-Fluoro-3-nitro-benzotrifluoride | Morpholine | K₂CO₃ | DMF | 100 | 4 | 88 |

| 2,4-Dinitrochlorobenzene | Aniline | Et₃N | EtOH | Reflux | 2 | 92 |

Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound with an arylboronic acid.

Reaction Scheme:

Caption: General workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

-

Bromo-substituted this compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a reaction vessel under an inert atmosphere, combine the bromo-substituted this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

-

Add the anhydrous solvent.

-

Degas the mixture by bubbling with an inert gas for 10-15 minutes.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples for Suzuki Coupling of Thiophene Derivatives):

The following table presents typical yields for Suzuki-Miyaura reactions of various bromothiophene derivatives.

| Bromothiophene Derivative | Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2-Bromo-5-formylthiophene | Phenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 4 | 85 |

| 3-Bromothiophene | Naphthalene-1-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 110 | 16 | 91 |

Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a bromo-substituted this compound with a terminal alkyne.

Reaction Scheme:

Applications of 2-Methylsulfonylthiophene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-methylsulfonylthiophene scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its utility as a versatile building block in the design of targeted therapeutic agents. The strong electron-withdrawing nature of the methylsulfonyl group significantly influences the physicochemical properties of the thiophene ring, enhancing its potential for specific interactions with biological targets. This document provides a detailed overview of the applications of this compound derivatives, focusing on their roles as kinase inhibitors and anti-inflammatory agents, complete with experimental protocols and pathway diagrams.

Kinase Inhibition for Cancer Therapy

Derivatives of thiophene bearing a sulfonyl group have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The this compound moiety can serve as a key structural element in designing selective and potent kinase inhibitors.

PI3K/mTOR Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for cancer therapy. Thiophene-based compounds have been successfully developed as dual inhibitors of PI3K and mTOR.

A series of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives have demonstrated potent inhibitory activity against both PI3Kα and mTOR. One of the most promising compounds from this series, 13g , exhibited excellent anti-tumor potency against A549, MCF-7, and Hela cell lines with IC50 values of 0.20 ± 0.05 µM, 1.25 ± 0.11 µM, and 1.03 ± 0.24 µM, respectively[1]. Notably, compound 13g was identified as a potent PI3Kα/mTOR dual inhibitor, with an IC50 value of 48 nM for mTOR, representing a significant improvement over existing inhibitors[1].

Another study on thiophenyl-triazine derivatives identified compound Y-2 as a potent PI3K/mTOR dual inhibitor with IC50 values of 171.4 nM for PI3K and 10.2 nM for mTOR[2]. This compound's inhibitory effect on mTOR was found to be 52 times greater than the reference drug GDC-0941[2].

Quantitative Data: PI3K/mTOR Inhibition

| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |

| 13g | PI3Kα | 525 | A549, MCF-7, Hela | [1] |

| mTOR | 48 | |||

| Y-2 | PI3K | 171.4 | - | [2] |

| mTOR | 10.2 |

Signaling Pathway: PI3K/Akt/mTOR

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibiting VEGFR-2 is a well-established anti-cancer strategy. Thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.

Compound 14d from a series of novel thiophene-3-carboxamide derivatives demonstrated excellent anti-proliferative activity against multiple cancer cell lines and potent VEGFR-2 inhibition with an IC50 value of 191.1 nM[3].

Quantitative Data: VEGFR-2 Inhibition

| Compound | Target | IC50 (nM) | Reference |

| 14d | VEGFR-2 | 191.1 | [3] |

Signaling Pathway: VEGFR-2

Caption: VEGFR-2 signaling pathway and point of inhibition.

Anti-Inflammatory Applications

Chronic inflammation is implicated in a wide range of diseases. Thiophene derivatives, including those with sulfonyl functionalities, have shown significant promise as anti-inflammatory agents.

A series of 2,3-diarylthiophenes were synthesized and evaluated for their anti-inflammatory properties. Among them, 2-(4-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-5-(trifluoromethyl)thiophene exhibited potent activity in a rat adjuvant arthritis model[4]. This demonstrates the potential of the methylsulfonylphenyl thiophene scaffold in the development of novel anti-inflammatory drugs.

Experimental Protocols

General Synthesis of a this compound Derivative

This protocol provides a general method for the synthesis of a this compound derivative, adapted from the synthesis of related sulfonylthiophenes. The synthesis involves the preparation of a thiophenesulfonyl chloride intermediate followed by reaction with a suitable nucleophile and subsequent oxidation.

Workflow: Synthesis of a this compound Derivative

Caption: General synthetic workflow for a this compound derivative.

Protocol:

Step 1: Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (A Thiophene Sulfonyl Chloride Intermediate)

-

To a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (10 mmol) in trifluoroacetic acid (20 mL), add sulfuric acid (98%, 5 mL).

-

Cool the reaction mixture to 0°C.

-

Add N-chlorosuccinimide (15 mmol) in portions over 20 minutes.

-

Stir the mixture for an additional hour at 0°C, then warm to room temperature and stir for 20 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO4.

-

Concentrate the solution and purify the crude product by column chromatography on silica gel to yield the title compound[4].

Step 2: General Procedure for Sulfonamide Formation

-

Dissolve the thiophenesulfonyl chloride intermediate (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Add the desired amine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with a saturated aqueous solution of copper sulfate, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 3: Oxidation to the Methylsulfone

-

Dissolve the synthesized sulfonamide (1 equivalent) in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2-3 equivalents) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the final this compound derivative by column chromatography or recrystallization.

MTT Assay for Cell Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, Hela)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (this compound derivatives)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, such as Akt or ERK.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its unique electronic properties and synthetic tractability allow for the development of potent and selective inhibitors of key biological targets. The examples provided herein highlight its successful application in the design of kinase inhibitors for cancer therapy and its potential in the development of novel anti-inflammatory agents. The detailed protocols offer a starting point for researchers to synthesize and evaluate new compounds based on this promising scaffold. Further exploration of the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]